molecular formula C28H30FN5O2 B2756658 3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1226440-95-4

3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2756658
CAS No.: 1226440-95-4
M. Wt: 487.579
InChI Key: NUAICJPWECMBIO-UHFFFAOYSA-N
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Description

3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex pyrrolo[3,2-d]pyrimidin-4-one core structure, a scaffold noted in scientific literature for its potential in medicinal chemistry and drug discovery research. Compounds based on the pyrrolo[3,2-d]pyrimidine structure have been investigated for various biological activities, and this specific analog incorporates a 4-(4-fluorophenyl)piperazine moiety, a group often associated with central nervous system (CNS) target engagement. The specific mechanism of action, biological activity, and research applications for this compound are not fully characterized and require further investigation by qualified researchers. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3-butyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN5O2/c1-2-3-13-33-20-30-26-24(21-7-5-4-6-8-21)18-34(27(26)28(33)36)19-25(35)32-16-14-31(15-17-32)23-11-9-22(29)10-12-23/h4-12,18,20H,2-3,13-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAICJPWECMBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS No. 1226440-95-4) is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H30FN5O2C_{28}H_{30}FN_{5}O_{2}, with a molecular weight of approximately 487.58 g/mol. The structure features a butyl group and a piperazine moiety, which are often associated with enhanced bioactivity in medicinal chemistry.

PropertyValue
Molecular FormulaC28H30FN5O2
Molecular Weight487.58 g/mol
CAS Number1226440-95-4
Purity≥95%
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This could imply a role in modulating mood and behavior.
  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : The compound's structural components may confer antibacterial properties, as seen in related pyrimidine derivatives that have shown efficacy against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A study conducted on similar pyrrolo[3,2-d]pyrimidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using the agar disc-diffusion method at concentrations of 1 mM in DMSO, showing promising results in inhibiting bacterial growth .

Cardiovascular Applications

The compound’s ability to modulate platelet aggregation was investigated in the context of cardiovascular therapy. Similar compounds have been shown to inhibit platelet activation pathways effectively . This raises the possibility that 3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one may also possess antiplatelet properties.

Comparison with Similar Compounds

Structural Analogues with the Pyrrolo[3,2-d]pyrimidin-4-one Core

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Biological Target Pharmacokinetic/Functional Notes References
Target Compound 3-butyl, 7-phenyl, 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl} Hypothesized: PDEs or GPCRs Higher logP due to butyl group; fluorophenyl may enhance CNS penetration
Mirodenafil 5-ethyl, 7-propyl, 5-[4-(2-hydroxyethyl)piperazinylsulfonyl] PDE-5 inhibitor Oral bioavailability; used for erectile dysfunction; sulfonyl group enhances solubility .
SK3530·2HCl 5-ethyl, 7-propyl, 5-[4-(2-hydroxyethyl)piperazinylsulfonyl] PDE inhibitor Similar to Mirodenafil; dihydrochloride salt improves stability .
Compound 35.HCl () 7-[(tetrahydroxypentylamino)methyl] Purine nucleoside phosphorylase (PNP) inhibitor Hydroxyl-rich side chain mimics transition-state analogs; antiviral/anticancer potential .
GPCR Ligand () 3-methyl, 2-morpholino, 7-[(4-phenylpiperazinyl)methyl] D$_3$ dopamine receptor Piperazine and morpholino groups confer receptor selectivity; MW 408.5, moderate logP .

Functional Group Impact on Activity

  • Piperazine Derivatives: The target compound’s 4-(4-fluorophenyl)piperazine moiety differs from Mirodenafil’s sulfonylpiperazine, likely altering target specificity. Fluorine substitution can enhance binding affinity via halogen bonds . In contrast, the GPCR ligand () uses a morpholino group for hydrogen bonding, reducing logP compared to the target compound .
  • Thioether vs. Oxoethyl Linkers :

    • Thioether-containing analogs () show lower metabolic stability than the target compound’s oxoethyl linker, which is less prone to oxidation .

Q & A

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

ConditionYield (%)Purity (%)Source
DMF, Pd(OAc)2_2, 90°C8298.5
THF, CuI, 80°C6597.2
EtOH, No Catalyst, 70°C3895.0

Q. Table 2: Receptor Binding Affinity Profile

ReceptorIC50_{50} (nM)Selectivity Index
5-HT1A_{1A}12 ± 21 (Reference)
D2_21,450 ± 120121
α1_1890 ± 7574

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